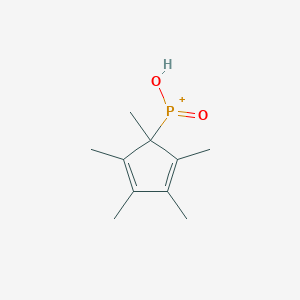
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium is a complex organophosphorus compound It features a unique structure with a hydroxy group, an oxo group, and a pentamethylcyclopentadienyl ring attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with phosphorus trichloride (PCl₃) in the presence of a base, followed by hydrolysis to introduce the hydroxy and oxo groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphine derivatives with hydroxyl groups.
Scientific Research Applications
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium involves its interaction with molecular targets through its hydroxy and oxo groups. These functional groups can form hydrogen bonds and coordinate with metal centers, influencing various biochemical pathways. The compound’s pentamethylcyclopentadienyl ring also plays a role in stabilizing reactive intermediates and facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor in the synthesis of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium.
Phosphine Oxides: Compounds with similar phosphorus-oxygen functionalities.
Cyclopentadienyl Complexes: Compounds featuring cyclopentadienyl rings coordinated to metal centers.
Uniqueness
This compound is unique due to its combination of hydroxy, oxo, and pentamethylcyclopentadienyl groups
Properties
CAS No. |
89760-33-8 |
|---|---|
Molecular Formula |
C10H16O2P+ |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
hydroxy-oxo-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium |
InChI |
InChI=1S/C10H15O2P/c1-6-7(2)9(4)10(5,8(6)3)13(11)12/h1-5H3/p+1 |
InChI Key |
JYHRRKFNUZWYPF-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)[P+](=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















